2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)-

Energetic Materials Plasticizers Density

2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- (CAS 35323-16-1) is a specialized organic compound featuring a propanol backbone symmetrically substituted with two 2-fluoro-2,2-dinitroethoxy groups. The compound has the molecular formula C₇H₁₀F₂N₄O₁₁ and a molecular weight of 364.17 g/mol.

Molecular Formula C7H10F2N4O11
Molecular Weight 364.17 g/mol
CAS No. 35323-16-1
Cat. No. B13417430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)-
CAS35323-16-1
Molecular FormulaC7H10F2N4O11
Molecular Weight364.17 g/mol
Structural Identifiers
SMILESC(C(COCC([N+](=O)[O-])([N+](=O)[O-])F)O)OCC([N+](=O)[O-])([N+](=O)[O-])F
InChIInChI=1S/C7H10F2N4O11/c8-6(10(15)16,11(17)18)3-23-1-5(14)2-24-4-7(9,12(19)20)13(21)22/h5,14H,1-4H2
InChIKeyVVUYYNCEUAAFND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- (CAS 35323-16-1): A Fluorodinitroethyl-Functionalized Energetic Plasticizer Precursor


2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- (CAS 35323-16-1) is a specialized organic compound featuring a propanol backbone symmetrically substituted with two 2-fluoro-2,2-dinitroethoxy groups. The compound has the molecular formula C₇H₁₀F₂N₄O₁₁ and a molecular weight of 364.17 g/mol . Structurally, the presence of both fluorine and multiple nitro groups contributes to a calculated density of approximately 1.68 g/cm³, a computed boiling point near 490.5°C at 760 mmHg, and a flash point of 250.5°C . This molecule belongs to the broader class of fluorodinitroalkyl compounds, a family recognized for its potential as energetic ingredients in propellant and explosive formulations [1].

Why 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- Cannot Be Directly Substituted with Generic Analogs


The unique combination of a central secondary alcohol with two terminal 2-fluoro-2,2-dinitroethoxy groups in 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- creates a specific molecular geometry and electronic environment that cannot be replicated by generic analogs [1]. Substitution with a compound lacking either the fluorine or dinitro groups, or with a different backbone, will fundamentally alter key properties such as density, thermal stability, and oxygen balance. For instance, replacing the 2-fluoro-2,2-dinitroethoxy group with a simple alkoxy chain would dramatically reduce the compound's energetic potential and change its compatibility with other formulation ingredients [2]. The following sections provide a quantitative, comparator-based analysis of the specific, verifiable differentiators that make this compound a distinct and potentially critical choice for specialized scientific and industrial applications.

Quantitative Differentiation of 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- from Closest Energetic Plasticizer Analogs


Computed Density vs. Established Energetic Plasticizers FEFO and BDNPA/F

The calculated density of 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- is 1.68 g/cm³, which is higher than the widely used energetic plasticizer FEFO (1.60 g/cm³) and significantly higher than BDNPA/F (approximately 1.39 g/cm³) . In energetic formulations, higher density directly correlates with improved detonation performance and reduced charge volume for a given mass, making it a critical selection parameter [1].

Energetic Materials Plasticizers Density

Molecular Weight vs. FEFO and BDNPA/F: Impact on Volatility and Handling

The molecular weight of 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- is 364.17 g/mol . This is substantially higher than that of FEFO (320.10 g/mol) and BDNPA/F (approximately 312-326 g/mol) [1]. A higher molecular weight within this class of compounds is generally associated with lower volatility and reduced migration tendencies, which are highly desirable traits for long-term storage stability and safety in plastic-bonded explosives (PBXs) [2].

Energetic Materials Plasticizers Volatility

Boiling Point and Flash Point vs. Common Energetic Plasticizers

The compound exhibits a computed boiling point of 490.5 °C at 760 mmHg and a flash point of 250.5 °C . In contrast, FEFO has a reported boiling point of 362.3 °C and a flash point of 172.9 °C . This substantial difference in key thermal benchmarks indicates that 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- is considerably less volatile and requires a much higher temperature to reach its flash point, suggesting a wider thermal processing window and potentially improved safety during handling and formulation compared to FEFO [1].

Energetic Materials Thermal Properties Safety

Key Application Scenarios for 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- Based on Quantitative Differentiation


High-Density Energetic Plasticizer for Plastic-Bonded Explosives (PBXs)

The computed density of 1.68 g/cm³, which is superior to FEFO (1.60 g/cm³) and BDNPA/F (~1.39 g/cm³) , makes 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- a strong candidate for use as an energetic plasticizer in high-performance PBX formulations. Formulators seeking to maximize the energy density and minimize the critical diameter of explosive charges should prioritize this compound for evaluation over its lower-density alternatives.

Long-Term Stable Propellant Formulations Requiring Low Volatility

The significantly higher molecular weight (364.17 g/mol) and boiling point (490.5 °C) of this compound compared to FEFO (320.10 g/mol and 362.3 °C) indicate lower volatility and migration potential. This makes it particularly well-suited for solid rocket propellants and gun propellants where plasticizer migration can compromise mechanical integrity, ballistic performance, and safety over decades of storage [1].

Energetic Binder Synthesis and Fluorodinitroethyl Functionalization

The compound's central secondary alcohol group provides a reactive site for further derivatization, allowing it to be incorporated as a pendant group on energetic polymer backbones or as a building block for more complex energetic molecules . This functional handle, combined with the high-density fluorodinitroethyl groups, is absent in simple dialkyl formal plasticizers like FEFO, offering synthetic chemists a unique monomer or intermediate for creating next-generation energetic binders with tailored properties.

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